1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine
Overview
Description
1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine is a chemical compound with the molecular formula C12H18N2O2S2 It is characterized by the presence of a piperazine ring substituted with a sulfonyl group attached to a 2,5-dimethylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine can be synthesized through a multi-step process involving the sulfonylation of piperazine with 2,5-dimethylthiophene-3-sulfonyl chloride. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Introduction of various functional groups onto the piperazine ring.
Scientific Research Applications
1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-methylpiperazine
- 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-ethylpiperazine
- 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-phenylpiperazine
Comparison: 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of the 2,5-dimethylthiophene moiety. This structural uniqueness can result in different chemical reactivity and biological activity compared to its analogs. The presence of the dimethyl groups on the thiophene ring can influence the compound’s electronic properties and steric interactions, potentially enhancing its effectiveness in certain applications.
Properties
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)sulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2/c1-8-7-10(9(2)15-8)16(13,14)12-5-3-11-4-6-12/h7,11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZYMHZDHWUCDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.